4-Methoxy-2-methylpyridine;hydrochloride
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Overview
Description
4-Methoxy-2-methylpyridine;hydrochloride is an organic compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.09 g/mol . It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2-position, with a hydrochloride salt form. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylpyridine;hydrochloride typically involves the reaction of 4-methoxy-2-methylpyridine with hydrochloric acid. One common method includes dissolving 4-methoxy-2-methylpyridine in a suitable solvent, such as toluene, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at a controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more optimized and scalable processes. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
4-Methoxy-2-methylpyridine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylpyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride: This compound has a similar structure but with a chlorine atom at the 2-position instead of a methyl group.
4-Chloro-3-methoxy-2-methylpyridine hydrochloride: Another similar compound with a chlorine atom at the 4-position.
Uniqueness
4-Methoxy-2-methylpyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and interactions are desired.
Properties
CAS No. |
874674-55-2 |
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Molecular Formula |
C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
4-methoxy-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h3-5H,1-2H3;1H |
InChI Key |
WBQWQAHXURCNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC.Cl |
Origin of Product |
United States |
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